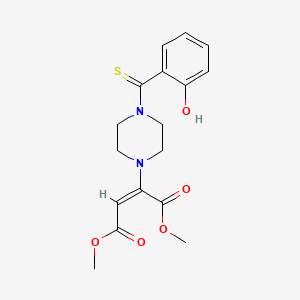
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate, also known as HCTU, is a chemical compound used in scientific research for its ability to facilitate peptide synthesis.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
Studies on compounds structurally related to Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate, such as L-735,524, a potent HIV-1 protease inhibitor, delve into their metabolic pathways, identifying major metabolites and their formation mechanisms. This research aids in understanding the drug's biotransformation and potential interactions within the human body (Balani et al., 1995).
Neuroprotective Agents
Investigations into dimethyl-carbamic acid derivatives for Alzheimer's disease treatment have shown that such compounds can offer neuroprotection against Aβ42 toxicity, suggesting a multi-target therapeutic strategy. These findings highlight the potential of structurally related compounds in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial and Anti-Neoplastic Activities
Research on novel piperazine derivatives demonstrates their significant antimicrobial and antifungal activities, underscoring the potential of piperazine-based compounds in addressing bacterial and fungal infections. Additionally, certain derivatives have shown promising anti-cancer activity against various cancer cell lines, indicating the broad therapeutic applications of these compounds (Rajkumar et al., 2014).
Antioxidant Properties for Age-Related Diseases
Compounds with antioxidant properties, including N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, have been synthesized and evaluated for their protective effects against cell viability decrease and oxidative stress in models of cataract, AMD, and Alzheimer's dementia. This line of research highlights the importance of antioxidant agents in managing age-related diseases (Jin et al., 2010).
特性
IUPAC Name |
dimethyl (E)-2-[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-15(21)11-13(17(22)24-2)18-7-9-19(10-8-18)16(25)12-5-3-4-6-14(12)20/h3-6,11,20H,7-10H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILJKCSFULVHTQ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)
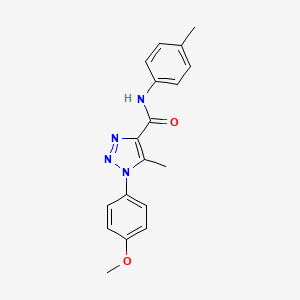
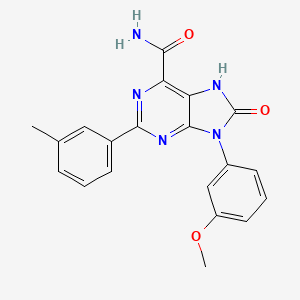
![6-Cyclopropyl-2-[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727879.png)
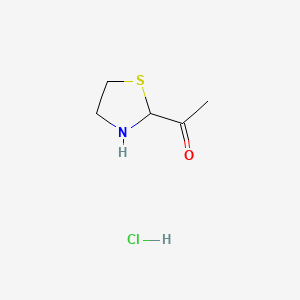
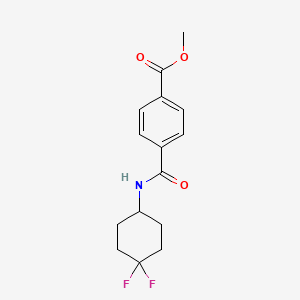
![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)
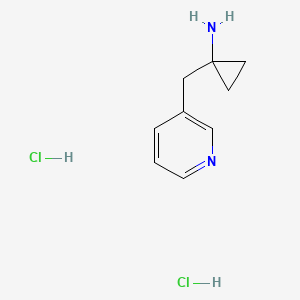
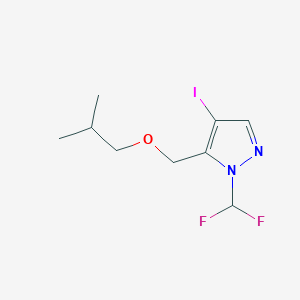
![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)
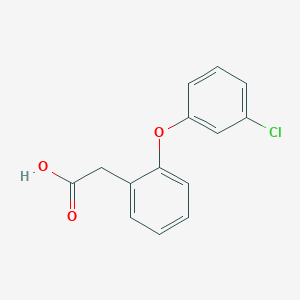
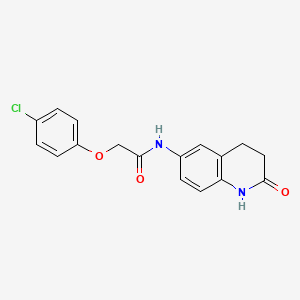
![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)